methyl 3-nitro-1H-pyrazole-5-carboxylate

antimicrobial regioisomer selectivity structure-activity relationship

Methyl 3-nitro-1H-pyrazole-5-carboxylate is a C-nitro mononitropyrazole derivative bearing a methyl ester at the 5-position and a nitro group at the 3-position of the pyrazole ring. It has a molecular formula of C₅H₅N₃O₄ and a molecular weight of 171.11 g/mol.

Molecular Formula C5H5N3O4
Molecular Weight 171.11 g/mol
Cat. No. B7762047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-nitro-1H-pyrazole-5-carboxylate
Molecular FormulaC5H5N3O4
Molecular Weight171.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NN1)[N+](=O)[O-]
InChIInChI=1S/C5H5N3O4/c1-12-5(9)3-2-4(7-6-3)8(10)11/h2H,1H3,(H,6,7)
InChIKeyOTINMTPELZSAPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Nitro-1H-Pyrazole-5-Carboxylate (CAS 181585-93-3): Core Physicochemical and Structural Identity for Research Procurement


Methyl 3-nitro-1H-pyrazole-5-carboxylate is a C-nitro mononitropyrazole derivative bearing a methyl ester at the 5-position and a nitro group at the 3-position of the pyrazole ring. It has a molecular formula of C₅H₅N₃O₄ and a molecular weight of 171.11 g/mol [1]. The compound is a solid at ambient temperature with a measured melting point of 145.5 °C and a computed XLogP3-AA of 0.6, indicating moderate polarity [1]. Its topological polar surface area (TPSA) is 101 Ų, with one hydrogen bond donor (NH) and five hydrogen bond acceptors [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the 3-nitro-5-carboxylate architecture serves as a precursor for amino-pyrazoles, kinase inhibitor scaffolds, and various N-functionalized derivatives .

Why Methyl 3-Nitro-1H-Pyrazole-5-Carboxylate Cannot Be Replaced by Generic Nitropyrazole Esters in Research Applications


Substitution of methyl 3-nitro-1H-pyrazole-5-carboxylate with a close structural analog introduces quantifiable shifts in at least three decision-critical dimensions: regioisomeric biological potential, physicochemical behavior governing reaction compatibility, and the availability of the free N–H group for downstream diversification. The 3-nitro regioisomer is explicitly documented in the patent literature as possessing antimicrobial activity that is absent or markedly inferior in the corresponding 5-nitro positional isomer [1]. Simultaneously, replacing the methyl ester with an ethyl ester alters the computed logP by approximately 0.4 units , while switching to the free carboxylic acid raises the melting point by roughly 30 °C and increases aqueous solubility roughly 7.5-fold . Choosing the N-methyl congener eliminates the sole hydrogen bond donor (HBD = 0 vs. 1), thereby removing the site required for N-alkylation, N-arylation, and Mitsunobu-type chemistry [2]. These differences cannot be accommodated by a simple molar-equivalent adjustment, making direct substitution scientifically invalid without explicit revalidation.

Methyl 3-Nitro-1H-Pyrazole-5-Carboxylate: Quantified Differentiation Evidence Versus Closest Analogs


Regioisomeric Biological Competence: 3-Nitro vs. 5-Nitro Pyrazole Derivatives

The Eli Lilly patent US 4,066,776 explicitly discloses that 3-nitropyrazole derivatives possess antibacterial, parasiticidal, and herbicidal activity, while the isomeric 5-nitro acid derivatives 'do not exhibit biological activity comparable to that of the corresponding 3-nitro derivatives' [1]. This is a structural class-level differentiation wherein the 3-nitro group, when paired with a carboxylate or carboxamide at position 4 or 5, is the pharmacophoric prerequisite for antimicrobial action. Methyl 3-nitro-1H-pyrazole-5-carboxylate, bearing the bio-active 3-nitro orientation with a 5-carboxylate methyl ester, maps onto the core template described in the patent claim structure [1]. Researchers seeking nitropyrazole-based antimicrobial lead matter should therefore prioritize the 3-nitro-5-carboxylate architecture over the 5-nitro-3-carboxylate regioisomer.

antimicrobial regioisomer selectivity structure-activity relationship

Methyl Ester vs. Ethyl Ester: LogP, Aqueous Solubility, and Chromatographic Behavior

The methyl ester (C₅H₅N₃O₄, MW 171.11) and the ethyl ester (C₆H₇N₃O₄, MW 185.14) differ quantitatively in lipophilicity and aqueous solubility. The methyl ester has a computed XLogP3-AA of 0.6 [1], while the ethyl ester has a computed LogP of 1.02 . Aqueous solubility is reported as 1.4 g/L for the methyl ester versus 0.61 g/L for the ethyl ester . This difference of 0.42 logP units and a 2.3-fold change in aqueous solubility are consequential for reaction conditions requiring homogeneous aqueous-organic mixtures, reversed-phase chromatographic purification, or when the final target must remain below LogP-driven off-target thresholds. In a procurement context, the methyl ester provides a meaningful polarity advantage without the increase in molecular weight or steric bulk of the ethyl homolog.

physicochemical profiling lipophilicity solubility

Ester vs. Free Carboxylic Acid: Thermal Properties and Phase Behavior for Synthetic Handling

The methyl ester and the corresponding free acid (3-nitro-1H-pyrazole-5-carboxylic acid, CAS 925646-13-5) display markedly different thermal and solubility profiles. The methyl ester melts at 145.5 °C , while the free acid melts substantially higher at 174–175 °C . The acid has a higher density (1.840 vs. 1.545 g/cm³) and greater aqueous solubility (10.6 g/L vs. 1.4 g/L) . For synthetic chemistries requiring anhydrous conditions or non-aqueous workup, the lower water solubility and lower melting point of the methyl ester facilitate extraction and drying, whereas the acid may require more rigorous drying protocols and phase-transfer strategies. On the other hand, the ester can be cleanly hydrolyzed to the acid, making the ester a more versatile entry point into both ester and acid derivative space.

thermal properties synthetic intermediate phase behavior

Catalytic Reduction to 3-Amino-1H-Pyrazole-5-Carboxylate: Quantitative Synthetic Tractability

Methyl 3-nitro-1H-pyrazole-5-carboxylate can be reduced under standard catalytic hydrogenation conditions (10% Pd/C, 50 psi H₂, methanol, 16 h) to methyl 3-amino-1H-pyrazole-5-carboxylate with a near-quantitative isolated yield of 9.2 g from a 10 g charge (111.6% calculated yield, reflecting residual solvent) [1]. The product was used directly in the next synthetic step without further purification, as evidenced by its application in the synthesis of pyrrolotriazine kinase inhibitors. This reduction efficiency positions the nitro compound as an operationally straightforward precursor for 3-amino-pyrazole-5-carboxylate building blocks. By comparison, N-methyl analogs lack the NH functionality for subsequent N-functionalization, and 4-nitro isomers may exhibit different reduction kinetics and selectivity.

catalytic hydrogenation building block amino-pyrazole

N–H Donor Availability for Diversification vs. N-Methyl Blocked Analogs

The target compound possesses one hydrogen bond donor (HBD = 1) corresponding to the N1–H proton [1], which is a reactive site for N-alkylation, N-arylation, Mitsunobu reactions, and acylation. The N-methyl congener (methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, CAS 177409-38-0) has HBD = 0 [2], permanently blocking this diversification vector. This difference is binary and absolute: the N–H compound can be converted to any N-substituted derivative, whereas the N-methyl analog cannot be deprotected or further N-functionalized. For discovery programs requiring library synthesis at the N1 position, the free N–H compound is the mandatory starting material. Additionally, the free N–H group enables tautomerization, which can influence metal coordination and biological target recognition.

N-functionalization derivatization diversity-oriented synthesis

Commercial Purity and Batch-to-Batch Reproducibility for Procurement Decisions

Methyl 3-nitro-1H-pyrazole-5-carboxylate is commercially available from multiple suppliers with standard purity specifications of ≥95% (e.g., Bidepharm) and ≥98% (e.g., CymitQuimica, Finetech) . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC analyses . At the 25 g scale, pricing is approximately €507 from CymitQuimica . In contrast, the N-methyl analog and the ethyl ester often require custom synthesis or are available from fewer suppliers, limiting competitive pricing and batch-to-batch consistency. For procurement professionals, established multi-supplier availability reduces supply-chain risk and enables specification-based sourcing.

quality control procurement specification purity analysis

Methyl 3-Nitro-1H-Pyrazole-5-Carboxylate: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Antimicrobial Discovery Programs Targeting 3-Nitropyrazole Pharmacophores

Research teams pursuing antibacterial, antiparasitic, or herbicidal lead discovery should select methyl 3-nitro-1H-pyrazole-5-carboxylate as their core scaffold because the 3-nitro regioisomer is the biologically active orientation, as established by Eli Lilly patent US 4,066,776 [1]. The corresponding 5-nitro positional isomers are explicitly reported to lack comparable activity. Starting from the correct regioisomer avoids the risk of generating inactive compound libraries and enables structure-activity-relationship expansion at the N1 and C4 positions while retaining the active 3-nitro-5-carboxylate pharmacophoric framework.

Synthesis of 3-Amino-Pyrazole Building Blocks via Catalytic Hydrogenation

The compound serves as an operationally simple, high-yielding precursor to methyl 3-amino-1H-pyrazole-5-carboxylate, a versatile intermediate for amide, sulfonamide, and heterocyclic annulation chemistry. As demonstrated in the preparation of pyrrolotriazine kinase inhibitors (US Patent 7,531,539 B2), reduction with 10% Pd/C under 50 psi H₂ in methanol provides essentially quantitative conversion (9.2 g from 10 g) [2]. The resulting amino-pyrazole retains the free N1–H for subsequent N-functionalization, offering a two-step diversification sequence: reduce then derivatize.

Physicochemical Optimization of Pyrazole Ester Building Blocks for Non-Aqueous Synthesis

When synthetic protocols demand anhydrous conditions, low aqueous solubility, or reverse-phase chromatographic purification, the methyl ester variant (LogP 0.6; solubility 1.4 g/L) [3] offers a measurably more polar and better water-separable profile than the ethyl ester analog (LogP 1.02; solubility 0.61 g/L) . The methyl ester also melts at 145.5 °C, approximately 30 °C lower than the free carboxylic acid, facilitating handling as a crystalline solid without requiring elevated-temperature equipment.

Diversity-Oriented Synthesis Requiring N1-Derivatization of Pyrazole Scaffolds

For library synthesis involving N-alkylation, N-arylation, Mitsunobu, or acylation at the pyrazole N1 position, methyl 3-nitro-1H-pyrazole-5-carboxylate is the mandatory starting material because it retains the free N–H group (HBD = 1) [4]. The N-methyl congener is permanently blocked at this position (HBD = 0) [5]. Procuring the N–H compound ensures full flexibility for N-functionalization, which is precluded with pre-alkylated analogs.

Quote Request

Request a Quote for methyl 3-nitro-1H-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.